molecular formula C9H8FNO B6294604 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde CAS No. 2244107-70-6

5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde

Cat. No. B6294604
CAS RN: 2244107-70-6
M. Wt: 165.16 g/mol
InChI Key: OYLVZGKOBVQWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde is a chemical compound with the molecular formula C9H8FNO. It is a derivative of pyridine, which is a six-membered heterocyclic compound .


Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a cyclopropyl group at the 5-position, a fluorine atom at the 2-position, and a carboxaldehyde group at the 3-position.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 165.17 g/mol . Further physical and chemical properties are not specified in the available resources.

Safety and Hazards

The safety information available indicates that 5-Cyclopropyl-2-fluoropyridine-3-carboxaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-cyclopropyl-2-fluoropyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-8(5-12)3-7(4-11-9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVZGKOBVQWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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